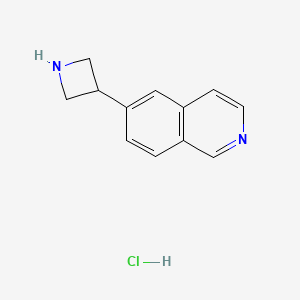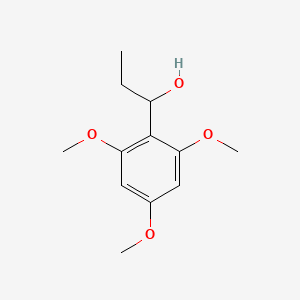
1-(2,4,6-Trimethoxyphenyl)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,6-Trimethoxyphenyl)-1-propanol is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4,6-Trimethoxyphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4,6-trimethoxyphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4,6-Trimethoxyphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 1-(2,4,6-Trimethoxyphenyl)-1-propanone.
Reduction: 1-(2,4,6-Trimethoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4,6-Trimethoxyphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-(2,4,6-trimethoxyphenyl)-1-propanol exerts its effects is primarily through its interaction with biological molecules. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,6-Trimethoxyphenyl)-1-propanone: The ketone analog of the compound.
1-(2,4,6-Trimethoxyphenyl)propane: The fully reduced analog.
Tris(2,4,6-trimethoxyphenyl)phosphine: A related compound with a phosphine group instead of a propanol group
Uniqueness
1-(2,4,6-Trimethoxyphenyl)-1-propanol is unique due to its combination of methoxy groups and a propanol moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
1-(2,4,6-trimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7,9,13H,5H2,1-4H3 |
Clé InChI |
LPPDDUCYQXCHPS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=C(C=C1OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


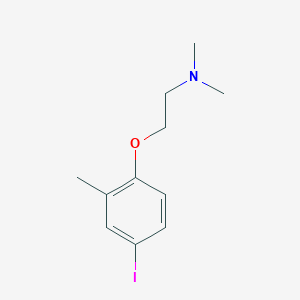


![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)


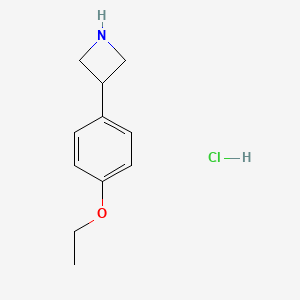

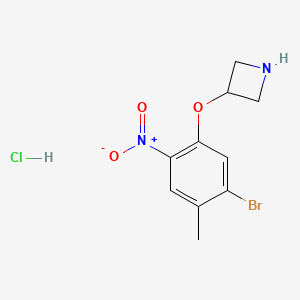
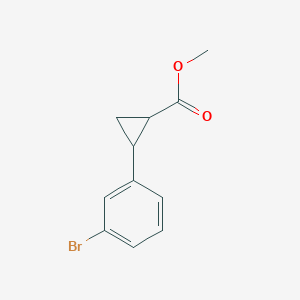
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
![5-Bromo-4-[3-chloro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13716257.png)
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
